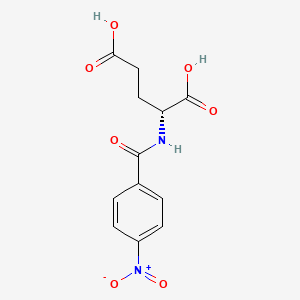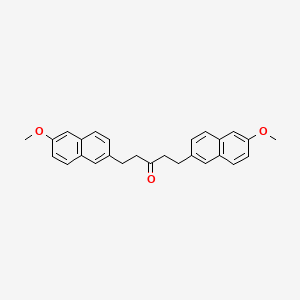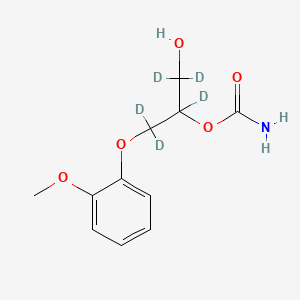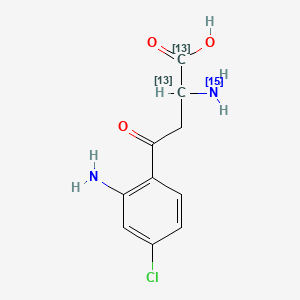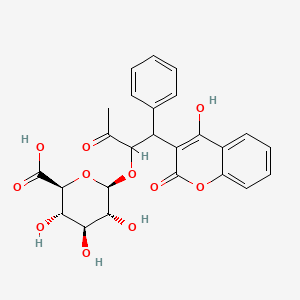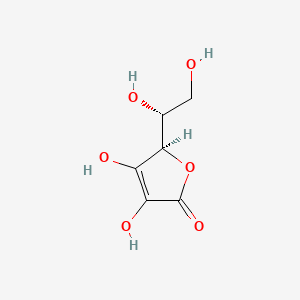
抗坏血酸
货号 B585167
CAS 编号:
89-65-6
分子量: 176.124
InChI 键: CIWBSHSKHKDKBQ-DUZGATOHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Erythorbic acid, also known as isoascorbic acid or D-araboascorbic acid, is a stereoisomer of ascorbic acid (vitamin C) . It is widely used as an antioxidant in processed foods and is denoted by the E number E315 .
Synthesis Analysis
Erythorbic acid is synthesized by a reaction between methyl 2-keto-D-gluconate and sodium methoxide. It can also be synthesized from sucrose or by strains of Penicillium that have been selected for this feature .Molecular Structure Analysis
The molecular formula of Erythorbic acid is C6H8O6. It has an average mass of 176.124 Da and a monoisotopic mass of 176.032089 Da .Chemical Reactions Analysis
Erythorbic acid acts as an oxygen scavenger that reacts with oxygen to reduce the oxygen content in food. This antioxidative mechanism is similar to that of sodium erythorbate and ascorbic acid .Physical And Chemical Properties Analysis
Erythorbic acid is a white to slightly yellow crystalline solid which darkens gradually on exposure to light. It is soluble in water (40 g in 100 mL water at 25 °C), alcohol, and pyridine. It is moderately soluble in acetone and slightly soluble in glycerol .科学研究应用
Food Additives
- Application : Erythorbic acid (E 315) and its sodium salt (E 316) are used as food additives . They are used to prevent oxidation and improve the shelf life of food .
- Methods of Application : These substances are added to food during the manufacturing process .
- Results : The European Food Safety Authority has re-evaluated the safety of these substances and found them to be safe for use as food additives .
Antioxidant in Lipid-based Foods
- Application : Erythorbic acid has been used as an antioxidant but cannot be applied to lipid-based foods due to its poor lipophilicity .
- Methods of Application : To increase its lipophilicity, synthesis of erythorbyl laurate was achieved in acetonitrile using an immobilized lipase from Candida antarctica as a biocatalyst .
- Results : The maximum molar conversion yield reached 77.81%, which was in agreement with the predicted value (76.92%). The erythorbyl laurate was purified and identified by Fourier transform-infrared spectroscopy (FT-IR) .
Color Stabilizer in Meat Products
- Application : Erythorbic acid is used as a color stabilizer in processed meat and fish products . It can interact with nitrate in the human body to form a carcinogen nitrosamine, which is harmful to our health .
- Methods of Application : It is added to meat products during the manufacturing process .
- Results : The combination uses of erythorbic acid with nitrite can significantly reduce the production of nitrosamines .
Preservative in Dairy-Based Drinks
- Application : Erythorbic Acid is used as a preservative in dairy-based drinks .
- Methods of Application : It is added during the manufacturing process .
- Results : It helps to extend the shelf life of dairy-based drinks .
Bleaching Agent in Industrial Sector
- Application : Erythorbic acid is used as a bleaching agent for textiles and paper products .
- Methods of Application : It is applied during the manufacturing process .
- Results : It helps to improve the appearance of textiles and paper products .
Enhancer in Rubber and Plastics Production
- Application : Erythorbic acid is used in the production of rubber and plastics to improve their durability and resistance to heat and light .
- Methods of Application : It is incorporated during the manufacturing process .
- Results : It enhances the durability and heat and light resistance of rubber and plastics .
Nutrition Supplements
- Application : Erythorbic Acid is used as a nutrition supplement in various food products such as breakfast cereals, sweeteners, vinegars, and mustards .
- Methods of Application : It is added during the manufacturing process .
- Results : It helps to enhance the nutritional value of these food products .
Acidity Regulators
- Application : Erythorbic Acid is used as an acidity regulator in food products .
- Methods of Application : It is added during the manufacturing process .
- Results : It helps to maintain the pH balance in food products .
Enhancer of Nonheme-Iron Absorption
安全和危害
未来方向
属性
IUPAC Name |
(2R)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-DUZGATOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Record name | ERYTHORBIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
146-75-8 (di-hydrochloride salt), 6381-77-7 (mono-hydrochloride salt), 7378-23-6 (hydrochloride salt) | |
| Record name | Erythorbic acid [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6026537 | |
| Record name | Isoascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White to slightly yellow crystalline solid which darkens gradually on exposure to light, Shiny solid; [Merck Index] White odorless powder; [MSDSonline] | |
| Record name | D-erythro-Hex-2-enonic acid, .gamma.-lactone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ERYTHORBIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Erythorbic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5117 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in alcohol, pyridine; moderately soluble in acetone; slightly soluble in glycerol, In water, 40 g in 100 mL water at 25 °C | |
| Record name | Erythorbic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/584 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Erythorbic acid | |
Color/Form |
Shiny granular crystals from water or dioxane | |
CAS RN |
89-65-6 | |
| Record name | Erythorbic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythorbic acid [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-erythro-Hex-2-enonic acid, .gamma.-lactone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-didehydro-D-erythro-hexono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHORBIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/311332OII1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Erythorbic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/584 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
About 164 °C to 172 °C with decomposition, Decomposes at 174 °C | |
| Record name | ERYTHORBIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Erythorbic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/584 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
For This Compound
3,020
Citations
… Ultraviolet monitoring at 268 nm allows ascorbic acid and erythorbic acid to be detected at the 25-ng level, while refractive index detection monitors the elution of all six compounds. …
Number of citations: 151
www.sciencedirect.com
… Increasing intakes of erythorbic acid or prolonged intakes of ≤ or = 1 g erythorbic acid/d did … Consumption of erythorbic acid resulted in the presence of erythorbic acid in mononuclear …
Number of citations: 31
www.sciencedirect.com
… were to evaluate the effect of erythorbic acid on iron absorption from … erythorbic acid influences iron absorption in a dose-dependent manner and to evaluate the effect of erythorbic acid …
Number of citations: 78
academic.oup.com
… The rejection of erythorbic acid by white cells and the decrease in the rate of white cell … of erythorbic acid supplement shown in this study also indicate that the action of erythorbic acid is …
Number of citations: 22
academic.oup.com
Female guinea pigs were fed a scorbutigenic diet supplemented with either l-ascorbic acid or d-isoascorbic acid or combinations of these. Their responses were judged by changes in …
Number of citations: 50
www.sciencedirect.com
… After depletion for 24 d, the subjects received increasing supplements of AA in the presence or absence of 600 mg/d of erythorbic acid (EA). Various analytical procedures were used to …
Number of citations: 45
www.sciencedirect.com
… Erythorbic Acid is a stereoisomer of ascorbic acid and Sodium Erythorbate is … Erythorbic Acid. Although all of these ingredients are used, uses of Ascorbyl Palmitate and Erythorbic Acid …
Number of citations: 36
journals.sagepub.com
… The K value7 of erythorbic acid (0.015) was higher than that of L-ascorbic acid (0.012). Thus … ingestion of erythorbic acid load test was based on the optical density of erythorbic acid. …
Number of citations: 11
www.sciencedirect.com
… of ascorbic acid and erythorbic acid. Although HPLC on reverse phase column is convenient for routine analysis, ascorbic acid and erythorbic acid elute too fast to separate with each …
Number of citations: 6
www.jstage.jst.go.jp
… The results of the investigations performed in this paper suggest that the MPL fixed in the European Union for erythorbic acid, gallates and BHA are adequate to avoid the risk of intake …
Number of citations: 90
www.sciencedirect.com
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



